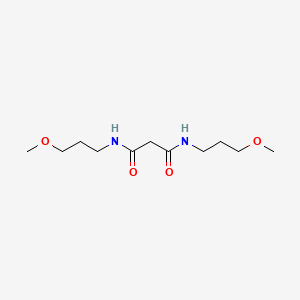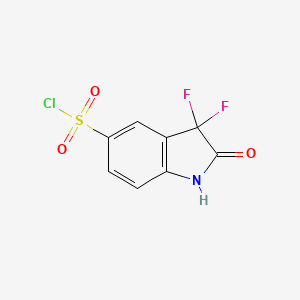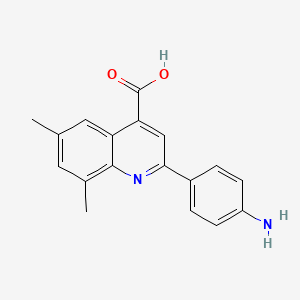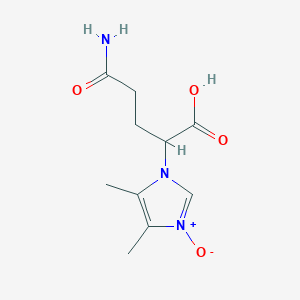
N,N'-bis(3-methoxypropyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(3-methoxypropyl)propanediamide, also known as BMMD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications. Additionally, we will list several future directions for the use of BMMD in scientific research.
作用机制
N,N'-bis(3-methoxypropyl)propanediamide inhibits PTP1B by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which results in increased insulin signaling and glucose uptake. This compound also activates the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism. This results in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose tolerance in animal models of diabetes. It also has anti-inflammatory and anti-cancer properties. This compound has been shown to increase glucose uptake and fatty acid oxidation in muscle cells. It also increases glucose uptake in adipose tissue.
实验室实验的优点和局限性
N,N'-bis(3-methoxypropyl)propanediamide has several advantages for lab experiments. It is a potent inhibitor of PTP1B, which makes it a useful tool for studying the molecular mechanisms underlying glucose metabolism and insulin signaling. It also has anti-inflammatory and anti-cancer properties, which make it a useful tool for studying these processes. However, this compound has several limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, it has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for the use of N,N'-bis(3-methoxypropyl)propanediamide in scientific research. One potential direction is the study of its effects on other enzymes involved in glucose metabolism and insulin signaling. Another potential direction is the study of its effects on other metabolic pathways, such as lipid metabolism. Additionally, this compound could be used in combination with other drugs to improve their efficacy in the treatment of diabetes and other metabolic disorders. Finally, this compound could be studied in clinical trials to determine its potential clinical applications.
合成方法
N,N'-bis(3-methoxypropyl)propanediamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 3-methoxypropylamine with propanediamine to form N,N'-bis(3-methoxypropyl)propanediamine. The second step involves the reaction of N,N'-bis(3-methoxypropyl)propanediamine with acetic anhydride to form this compound.
科学研究应用
N,N'-bis(3-methoxypropyl)propanediamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose metabolism and insulin signaling. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used in the study of the molecular mechanisms underlying these effects.
属性
IUPAC Name |
N,N'-bis(3-methoxypropyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-16-7-3-5-12-10(14)9-11(15)13-6-4-8-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWHWIHMIDHHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)



![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)